8,8-Dibromobicyclo[5.1.0]octane
CAS No.: 7124-41-6
Cat. No.: VC14086174
Molecular Formula: C8H12Br2
Molecular Weight: 267.99 g/mol
* For research use only. Not for human or veterinary use.
![8,8-Dibromobicyclo[5.1.0]octane - 7124-41-6](/images/structure/VC14086174.png)
Specification
CAS No. | 7124-41-6 |
---|---|
Molecular Formula | C8H12Br2 |
Molecular Weight | 267.99 g/mol |
IUPAC Name | 8,8-dibromobicyclo[5.1.0]octane |
Standard InChI | InChI=1S/C8H12Br2/c9-8(10)6-4-2-1-3-5-7(6)8/h6-7H,1-5H2 |
Standard InChI Key | MILKPYBKTSZFBT-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2C(C2(Br)Br)CC1 |
Introduction
Structural and Physical Properties
Molecular Architecture
8,8-Dibromobicyclo[5.1.0]octane features a bicyclo[5.1.0]octane skeleton, where a cyclopropane ring is fused to a seven-membered cycloheptane ring. The geminal bromine atoms occupy the bridgehead positions (C8), creating significant steric and electronic effects. The compound’s exact mass is 265.93100 g/mol, and its LogP value of 3.68 suggests moderate hydrophobicity, indicative of favorable membrane permeability in biological systems .
Table 1: Key Physical Properties of 8,8-Dibromobicyclo[5.1.0]octane
Property | Value | Source |
---|---|---|
CAS Number | 7124-41-6 | |
Molecular Formula | ||
Molecular Weight | 267.989 g/mol | |
Exact Mass | 265.93100 g/mol | |
LogP | 3.68 |
Synthesis and Optimization
Dibromocarbene Addition to Cycloheptene
The most efficient synthesis of 8,8-dibromobicyclo[5.1.0]octane involves the reaction of cycloheptene with dibromocarbene, generated in situ from bromoform and potassium tert-butoxide (-BuOK). The procedure, as detailed by Harayama et al., proceeds under inert conditions to avoid side reactions .
Reaction Conditions:
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Substrates: Cycloheptene (38 mmol), bromoform (57 mmol).
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Base: -BuOK (76 mmol) in anhydrous pentane.
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Temperature: -5°C to 20°C.
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Atmosphere: Argon.
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Workup: Neutralization with 1M HCl, extraction with pentane, drying over MgSO.
The reaction achieves a 90% yield, with the dibromocarbene inserting into the cycloheptene double bond to form the bicyclic structure .
Table 2: Synthesis Parameters and Yield
Chemical Reactivity and Applications
Substitution Reactions with Organocuprates
8,8-Dibromobicyclo[5.1.0]octane undergoes nucleophilic substitution with higher-order organocuprates, enabling the replacement of bromine atoms with methyl groups. Harayama et al. demonstrated that treatment with followed by methyl iodide produces gem-dimethylcyclopropanes in excellent yields .
Mechanistic Insights:
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Cuprate Formation: Methyllithium reacts with cuprous thiocyanate to generate .
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Substitution: The cuprate attacks the electrophilic bridgehead carbon, displacing bromide.
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Quenching: Methyl iodide alkylates the intermediate, affording the dimethylated product.
This method is tolerant of diverse functional groups, making it valuable for synthesizing complex cyclopropane derivatives .
Table 3: Reaction Outcomes with Organocuprates
Analytical Characterization
Spectroscopic Techniques
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